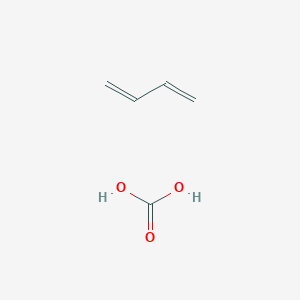

Buta-1,3-diene;carbonic acid

Description

Significance of Buta-1,3-diene as a Feedstock in Modern Organic Synthesis

Buta-1,3-diene, a simple conjugated diene, is a readily available and low-cost C4 hydrocarbon produced in large volumes from steam cracking. researchgate.netnih.gov Its unique electronic structure, characterized by a system of conjugated double bonds, provides a rich platform for a wide array of chemical transformations. nih.gov Historically, buta-1,3-diene was first isolated in 1863, and its potential for polymerization to rubber-like materials was recognized in the early 20th century, which spurred the development of the synthetic rubber industry. rsc.orgwikipedia.orgencyclopedia.pubhandwiki.org

Beyond its primary use in the manufacturing of polymers and synthetic rubbers like styrene-butadiene rubber (SBR) and polybutadiene, buta-1,3-diene serves as a crucial intermediate in the synthesis of a variety of other important chemicals. essentialchemicalindustry.org For instance, it is a precursor in the production of adipic acid, a key monomer for nylon. innoget.combeilstein-journals.orgscite.ai The versatility of buta-1,3-diene allows for its conversion into a range of functionalized molecules, including diols, esters, and carboxylic acids, through various catalytic processes. sioc-journal.cn Its ability to undergo 1,2- and 1,4-addition reactions, as well as cycloadditions, makes it a highly sought-after starting material in organic synthesis. libretexts.orgdoubtnut.com

Strategic Importance of Carbon Dioxide and Carbon Monoxide Utilization in Sustainable Chemical Processes for Buta-1,3-diene Derivatization

The utilization of carbon dioxide and carbon monoxide as C1 feedstocks is a paramount goal in the development of sustainable chemical processes. researchgate.net CO₂, a major greenhouse gas, is an abundant, renewable, and inexpensive carbon source. acs.orgnih.govnsf.gov Its incorporation into chemical products offers a pathway to mitigate its atmospheric concentration while producing value-added chemicals. innoget.comresearchgate.net Similarly, carbon monoxide, readily available from sources like syngas, is an economical building block for introducing carbonyl functionalities into organic molecules. nih.govprocess-technology-online.com

The derivatization of buta-1,3-diene using CO₂ and CO is of significant industrial interest. The direct carboxylation of buta-1,3-diene with CO₂ to produce adipic acid derivatives presents a more environmentally benign alternative to the conventional process, which involves the use of strong oxidizing agents like nitric acid and results in the emission of nitrous oxide (N₂O), another potent greenhouse gas. innoget.comresearchgate.net The carbonylation of buta-1,3-diene with CO provides access to a range of important intermediates, such as unsaturated esters and ketones. nih.govcjcatal.comoregonstate.edu These reactions, often facilitated by transition-metal catalysts, represent atom-economical routes to functionalized molecules, minimizing waste and energy consumption. process-technology-online.comunimi.it

Evolution of Research Paradigms in Buta-1,3-diene Functionalization Towards Carboxylated Species

Research into the functionalization of buta-1,3-diene with carbon sources has evolved significantly over the past decades, driven by the pursuit of higher efficiency, selectivity, and sustainability. Early investigations into the carboxylation of buta-1,3-diene date back to the mid-20th century. However, achieving high selectivity for the desired dicarboxylic acids proved to be a significant challenge due to competing side reactions like oligomerization. jchemlett.com

A major paradigm shift occurred with the development of sophisticated transition-metal catalyst systems. Palladium-based catalysts have been extensively studied and have shown remarkable activity and selectivity in the carbonylation and carboxylation of buta-1,3-diene. cjcatal.comoregonstate.eduunimi.itrsc.orgnih.gov For instance, the development of specific phosphine (B1218219) ligands for palladium catalysts has enabled the direct dicarbonylation of 1,3-butadiene (B125203) to adipates with high yields and selectivities, a reaction long considered a "dream reaction" in industrial chemistry. process-technology-online.comunimi.itspecialchem.com

Nickel-catalyzed systems have also emerged as a cost-effective and efficient alternative for the carboxylation and carbonylation of buta-1,3-diene. nih.govinnoget.comacs.org These catalysts have been successfully employed in the dicarboxylation of buta-1,3-diene to produce adipic acid precursors. innoget.com Furthermore, rhodium-based catalysts have been utilized in the hydroformylation and hydrocarboxylation of buta-1,3-diene derivatives. researchgate.netnih.govgoogle.comcuvillier.deacs.org

In recent years, electrochemical methods for the carboxylation of buta-1,3-diene using CO₂ have gained attention as a sustainable approach. researchgate.netnih.govbeilstein-journals.orgscite.aijchemlett.comwiley.com These methods allow for the activation of CO₂ under mild conditions, often leading to high yields of mono- and dicarboxylic acids. nih.govbeilstein-journals.org The development of non-sacrificial electrode systems represents a significant advancement in this area, enhancing the practicality and sustainability of the process. nih.gov The continuous evolution of these catalytic and electrochemical strategies underscores the ongoing commitment to developing greener and more efficient routes for the valorization of buta-1,3-diene.

Structure

2D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

buta-1,3-diene;carbonic acid |

InChI |

InChI=1S/C4H6.CH2O3/c1-3-4-2;2-1(3)4/h3-4H,1-2H2;(H2,2,3,4) |

InChI Key |

CJBYUPBUSUVUFH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C.C(=O)(O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Buta 1,3 Diene Reactions with Carbon Containing Reagents

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are fundamental to understanding the intricate details of chemical reactions at the molecular level. These computational methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the prediction of reaction outcomes such as regioselectivity and stereoselectivity.

Density Functional Theory (DFT) Analyses of Transition States and Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving buta-1,3-diene. By calculating the potential energy surface, researchers can identify the lowest energy paths from reactants to products, which involves locating and characterizing the transition states.

For instance, in the context of Diels-Alder reactions, such as between buta-1,3-diene and ethylene, DFT methods like B3LYP and B-LYP have been employed to calculate the structures and energies of the transition states. These calculations help in determining the activation energy barriers, which are crucial for understanding the kinetics of the reaction. Studies have shown that hybrid DFT methods often provide results that are in excellent agreement with experimental data for these types of cycloaddition reactions.

Similarly, the [2π + 4π] cycloaddition reaction between buta-1,3-diene derivatives and sulfur dioxide has been explored using the MPWB1K method coupled with the 6-311G(d,p) basis set. The activation energies for these reactions were found to range from 10.44 to 14.95 kcal/mol, indicating significant energy barriers. Such analyses provide a quantitative understanding of the feasibility and rate of these reactions.

Computational Elucidation of Regioselectivity and Stereoselectivity in Carbon-Carbon Bond-Forming Processes

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of reactions. In reactions involving substituted buta-1,3-dienes, the position of the substituent can significantly influence the outcome of the reaction.

For example, in the cycloaddition of substituted 1,3-butadienes with dimethyl acetylenedicarboxylate, DFT studies have been used to rationalize the observed regioselectivity. These studies analyze the electronic properties of the reactants to predict which constitutional isomer will be preferentially formed. The global and local electrophilicity and nucleophilicity indices are often calculated to understand the charge-transfer processes that govern the regiochemical outcome.

The stereoselectivity, such as the preference for endo or exo products in Diels-Alder reactions, can also be elucidated through computational analysis of the transition state geometries and energies. Non-covalent interactions within the transition state, which can be visualized and quantified using methods like Natural Bond Orbital (NBO) analysis, often play a key role in determining the stereochemical preference.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of buta-1,3-diene and its reaction partners is key to understanding its reactivity. Computational chemistry provides a suite of tools to analyze this electronic structure and to calculate various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a common starting point, where the energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are considered. For buta-1,3-diene, the HOMO energy is approximately -6.23 eV and the LUMO energy is about 0.61 eV, as calculated with B3LYP/6-31G(d). The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is a primary factor in determining the feasibility of a cycloaddition reaction.

Other reactivity indices derived from Conceptual DFT, such as chemical potential (μ), hardness (η), electrophilicity (ω), and nucleophilicity (N), provide a more quantitative measure of reactivity. For instance, S-trans-1,3-butadiene has a calculated global electrophilicity index (ω) of 1.04 eV and a global nucleophilicity index (N) of 2.89 eV, classifying it as a moderate electrophile and a moderate nucleophile. The local versions of these indices, such as the Parr functions, can be used to predict the most reactive sites within a molecule, thus explaining regioselectivity.

Table 1: Calculated Reactivity Indices for S-trans-1,3-butadiene

| Reactivity Index | Value (eV) |

|---|---|

| HOMO Energy | -6.23 |

| LUMO Energy | 0.61 |

| Global Electrophilicity (ω) | 1.04 |

Data sourced from MDPI

Molecular Dynamics Simulations of Catalytic Intermediates and Reaction Dynamics

MD simulations can be used to explore the conformational landscape of flexible molecules and to study the role of the solvent in a chemical reaction. For example, MD simulations could be used to investigate the solvation of buta-1,3-diene and a catalyst in a solvent, providing information on how the solvent molecules arrange themselves around the reactants and how this affects the reaction rate.

In the context of polymerization, DFT and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been used to simulate the polymerization of 1,3-butadiene (B125203) catalyzed by neodymium-based Ziegler-Natta systems. These simulations can help to understand the coordination of the monomer to the catalytic active site and the subsequent insertion steps that lead to polymer chain growth.

Predictive Modeling of Reactivity and Product Distribution

Predictive modeling aims to forecast the outcome of a chemical reaction without performing the experiment. This can be achieved by combining quantum chemical calculations with statistical methods or machine learning.

For a given reaction, a computational workflow can be established to screen a variety of substrates and catalysts. By calculating the activation energies for different possible reaction pathways, it is possible to predict the major products and their relative abundances. For example, in the hydrobromination of buta-1,3-diene, quantum-chemical calculations have shown that the 1,2-addition product is formed faster (kinetically controlled), while the 1,4-addition product is more stable (thermodynamically controlled). This kind of predictive modeling can guide experimental work by suggesting the optimal reaction conditions to achieve a desired product.

Furthermore, by developing quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), it is possible to build models that can predict the reactivity or product distribution for new, untested reactants based on their calculated molecular descriptors.

Catalytic Methodologies for the Functionalization of Buta 1,3 Diene Towards Carboxylic Acid and Carbonyl Derivatives

Homogeneous Catalysis in Buta-1,3-diene Transformations

The functionalization of buta-1,3-diene, a readily available C4 feedstock, into more valuable carboxylic acid and carbonyl derivatives is a significant focus in industrial and academic research. Homogeneous catalysis, utilizing transition metal complexes that are soluble in the reaction medium, offers a powerful tool for achieving high selectivity and efficiency in these transformations. This section will explore key catalytic methodologies centered on palladium and nickel for the conversion of buta-1,3-diene.

Palladium-Catalyzed Carbonylation Reactions

Palladium catalysts are particularly versatile in promoting the incorporation of carbon monoxide (CO) into organic molecules. In the context of buta-1,3-diene, these carbonylation reactions provide direct pathways to a range of valuable linear and branched-chain carboxylic acids and their derivatives. The selectivity and outcome of these reactions are often intricately controlled by the choice of ligands, solvents, and reaction conditions.

The direct hydrocarboxylation of buta-1,3-diene involves the addition of a hydrogen atom and a carboxyl group across the diene system. This reaction, catalyzed by palladium complexes, can lead to the formation of various pentenoic acid isomers. The process typically utilizes formic acid as a source of both hydrogen and carbon monoxide in situ, or it can be carried out with CO and a hydrogen source like water or an alcohol. semanticscholar.orgbohrium.com The regioselectivity of the carboxylation, determining whether the carboxyl group adds to a terminal or internal carbon of the original diene, is a key challenge and is highly dependent on the catalyst system employed. For instance, the choice of phosphine (B1218219) ligands and additives can steer the reaction towards either linear or branched products. Further hydrogenation of the resulting unsaturated carboxylic acids, which can sometimes occur in a one-pot fashion, yields saturated carboxylic acids.

| Catalyst System | Substrate | Product | Yield (%) | Regioselectivity (linear:branched) | Reference |

| Pd(OAc)₂ / PPh₃ / HCOOH | Buta-1,3-diene | Pentenoic acids | Moderate | Varies with conditions | semanticscholar.org |

| [Pd₂(dba)₃]·CHCl₃ / Xantphos / HCOOH | Alkynes | Acrylic acids | Up to 350 TON | N/A | bohrium.com |

Note: Data is representative of typical findings in the field; specific yields and selectivities are highly dependent on precise reaction conditions.

Hydroesterification is a variation of hydrocarboxylation where an alcohol is used as the nucleophile instead of water, leading to the formation of esters. uni-rostock.de The palladium-catalyzed hydroesterification of buta-1,3-diene with an alcohol like methanol (B129727) is a commercially relevant process for the synthesis of methyl pentenoates. researchgate.net These unsaturated esters are valuable intermediates in the production of various chemicals, including adipic acid and other monomers for polymers. The reaction is typically catalyzed by a palladium precursor in the presence of a phosphine ligand and an acid co-catalyst. The control of regioselectivity is crucial, with the linear product, methyl 3-pentenoate, often being the desired isomer. The development of specialized ligands has been instrumental in achieving high selectivity for the linear ester. researchgate.net

| Catalyst System | Alcohol | Product | Yield (%) | Selectivity (for linear ester) | Reference |

| Pd(OAc)₂ / PPh₃ | Ethanol (B145695) | Ethyl nona-3,8-dienoate | Good | High | researchgate.net |

| Palladium precursor / Triarylphosphine | Ethanol | Alkyl nona-3,8-dienoate | Optimized | High | researchgate.net |

Note: The table reflects the carboxytelomerization of butadiene, a related hydroesterification process. Yields and selectivities are subject to specific catalytic systems and conditions.

The dicarbonylation of buta-1,3-diene to produce adipic acid derivatives, such as dimethyl adipate (B1204190), is considered a "dream reaction" as it offers a more sustainable and atom-economical alternative to current industrial processes. nih.govprocess-technology-online.com This reaction involves the addition of two carboxyl groups to the C4 chain of butadiene, yielding a C6 linear diester. The direct, one-step dicarbonylation is challenging due to a complex network of possible side reactions and isomerizations. nih.govunimi.it However, significant progress has been made through the development of sophisticated palladium catalysts. The key to high selectivity and yield lies in the design of specific bidentate phosphine ligands. For example, the use of ligands like 1,2-bis(di-tert-butylphosphinoxylene) (dtbpx) and specially designed pyridyl-functionalized bisphosphine ligands has enabled the synthesis of dimethyl adipate from buta-1,3-diene, carbon monoxide, and methanol with high selectivity (up to 97%) and yield (up to 95%). process-technology-online.comunimi.it

| Catalyst/Ligand System | Product | Yield (%) | Selectivity (%) | Reference |

| Pd/dtbpx | Dimethyl adipate | Excellent | 97 | nih.govunimi.it |

| Pd/HeMaRaPhos | Dialkyl adipates | ≥95 | ≥97 | process-technology-online.comrsc.org |

Note: The success of this transformation is highly dependent on the specific ligand and reaction conditions.

Achieving control over both regioselectivity (linear vs. branched) and enantioselectivity is a major goal in the carbonylation of prochiral olefins and dienes. In the context of buta-1,3-diene functionalization, this translates to the selective synthesis of specific isomers and chiral carboxylic acid derivatives. Enantioselective carbonylation is typically achieved using palladium catalysts bearing chiral ligands. researchgate.net While much of the research has focused on other olefins, the principles are applicable to dienes. The choice of chiral ligand, such as those with BINAP or Phanephos backbones, can induce asymmetry in the product. researchgate.net

Regioselectivity in palladium-catalyzed carbonylation is often governed by the electronic and steric properties of the phosphine ligands and the reaction conditions. For example, in the dicarbonylation of buta-1,3-diene to adipates, the use of bulky, electron-donating bidentate phosphine ligands favors the formation of the desired linear product. rsc.org More recent studies have demonstrated that regioselectivity can be divergent, with the ability to selectively produce either linear or branched products by modifying the concentration of an acidic co-catalyst, which in turn influences the coordination of the ligand to the palladium center. nih.gov

| Catalytic Approach | Target Selectivity | Key Influencing Factors | Example Application | Reference |

| Chiral Ligands (e.g., (S,S)-Bn-BOXAX) | Enantioselectivity | Structure of the chiral ligand | Synthesis of chiral chromane (B1220400) structures | researchgate.net |

| Ligand/Acid Concentration | Regioselectivity | Ligand properties, acid co-catalyst concentration | Selective synthesis of linear or branched selenoesters from alkenes | nih.gov |

Nickel-Catalyzed Reactions Involving Carbon Sources

Nickel, being a more earth-abundant and less expensive metal than palladium, presents an attractive alternative for catalysis. Nickel-based systems have been developed for various transformations of buta-1,3-diene involving the incorporation of carbon sources like carbon monoxide (CO) and carbon dioxide (CO₂).

A notable example is the nickel-catalyzed four-component carbonylation of buta-1,3-diene, which allows for the synthesis of β,γ-unsaturated ketones. nih.govnih.gov This multicomponent reaction involves the coupling of buta-1,3-diene, an alkyl bromide, an arylboronic acid, and carbon monoxide under mild conditions (1 bar of CO). nih.govnih.gov This method is characterized by its use of an inexpensive catalytic system, high step economy, and excellent 1,4-regioselectivity. nih.govacs.org

Furthermore, nickel catalysts have been employed for the dicarboxylation of 1,3-dienes using carbon dioxide as the C1 source. acs.org This approach provides a pathway to adipic acids under mild conditions and with excellent chemo- and regioselectivity. The reaction can be performed at atmospheric pressure of CO₂. acs.org Nickel-catalyzed reactions also include the dimerization and carboxylation of butadiene with CO₂ to form functionalized cyclopentanecarboxylic acids. researchgate.netscilit.com

| Carbon Source | Reaction Type | Products | Key Features | Reference |

| CO | Four-component carbonylation | β,γ-Unsaturated ketones | Mild conditions, high step economy, excellent 1,4-regioselectivity | nih.govnih.govacs.org |

| CO₂ | Dicarboxylation | Adipic acids | Mild conditions (1 atm CO₂), excellent chemo- and regioselectivity | acs.org |

| CO₂ | Dimerization/Carboxylation | Functionalized cyclopentanecarboxylic acid | C-C bond formation with CO₂ | scilit.com |

Multicomponent Coupling Reactions with Carbon Dioxide and Alkyne

The development of multicomponent reactions that can create several new bonds in a single operation is a primary goal in achieving synthesis efficiency. A notable example is the nickel-catalyzed three-component coupling of an alkyne, buta-1,3-diene, and dimethylzinc (B1204448) under a carbon dioxide (CO2) atmosphere. jst.go.jp This process allows for the regioselective incorporation of CO2 to form β,γ-unsaturated carboxylic acids. The nickel catalyst facilitates the coupling of the three components, leading to the formation of a new carbon-carbon bond and the introduction of a carboxyl group in a highly controlled manner.

Development of β,γ-Unsaturated Ketones via Carbonylation

β,γ-Unsaturated ketones are significant structural motifs found in numerous bioactive molecules and serve as versatile intermediates in organic synthesis. nih.gov A significant challenge in their synthesis is the thermodynamic tendency for the C=C bond to isomerize into the more stable α,β-conjugated position. nih.gov A novel strategy to overcome this involves a nickel-catalyzed four-component carbonylation of 1,3-butadiene (B125203). acs.orgacs.org This method couples buta-1,3-diene, arylboronic acids, alkyl bromides, and carbon monoxide (CO) at atmospheric pressure. nih.govacs.orgacs.org

This multicomponent reaction is distinguished by its use of an inexpensive nickel catalyst system, high atom economy, and mild reaction conditions. nih.gov It demonstrates excellent 1,4-regioselectivity, providing a sustainable and efficient route to a diverse range of β,γ-unsaturated ketones. nih.govacs.org The resulting ketone products can be further transformed; for instance, treatment with hydroxylamine (B1172632) hydrochloride yields β,γ-unsaturated ketoximes. acs.org

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Key Features | Product Type |

|---|---|---|---|---|---|---|

| 1,3-Butadiene | Arylboronic Acids | Alkyl Bromides | Carbon Monoxide (1 bar) | Nickel-based system | High step economy, mild conditions, excellent 1,4-regioselectivity | β,γ-Unsaturated Ketones |

Redox-Neutral Dicarbofunctionalization of Buta-1,3-diene

Dicarbofunctionalization, the simultaneous addition of two carbon-based groups across a double bond, is a powerful tool for rapidly increasing molecular complexity from simple alkenes. nih.gov Redox-neutral approaches are particularly attractive as they avoid the need for external oxidants or reductants. thieme-connect.com For buta-1,3-diene, these reactions can proceed via different regiochemistries, such as 1,2- or 1,4-addition.

One strategy involves a three-component Nozaki–Hiyama–Kishi (NHK) type reaction, which couples buta-1,3-diene, aldehydes, and aliphatic C-H partners. thieme-connect.comresearchgate.net This reaction, achieved by merging decatungstate and chromium catalysis, is modular, atom-economic, and provides access to a wide range of homoallylic alcohols. thieme-connect.com The process is initiated by a photocatalyst mediating hydrogen atom transfer (HAT) from an aliphatic C-H bond, generating an alkyl radical that adds to buta-1,3-diene. The resulting allyl radical is trapped by a chromium(II) species, which then undergoes nucleophilic addition to an aldehyde. thieme-connect.com A similar dual photo-HAT/chromium catalysis system using a diaryl ketone has also been reported for the dicarbofunctionalization of 1,3-butadiene with 1,3-dioxolane (B20135) and aldehydes. acs.org

Another approach achieves redox-neutral 1,4-dicarbofunctionalization by merging photoredox and nickel catalysis. researchgate.net This method facilitates a three-component assembly of C=X compounds (like imines), 1,3-butadiene, and various nucleophiles, leading to the synthesis of diverse homoallylic amines and alcohols. researchgate.net

Rhodium-Catalyzed Hydroformylation of Buta-1,3-diene

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. For conjugated dienes like buta-1,3-diene, this reaction is challenging due to potential issues with reaction rate, regioselectivity, and the stability of the products. researchgate.netrsc.org Rhodium-based catalysts have been extensively studied to control these factors. researchgate.netrsc.org

The initial hydroformylation of buta-1,3-diene typically yields a mixture of C5 monoaldehydes. researchgate.net The primary products are often trans- and cis-pent-3-enal, along with 4-pentenal. researchgate.netresearchgate.net The reaction mechanism involves the formation of a stable η3-crotyl rhodium complex as an intermediate. researchgate.netacs.org The regioselectivity of the reaction—that is, the ratio of different pentenal isomers—is influenced by factors such as ligand structure, pressure, and temperature. researchgate.netacs.org The rate of the reaction has been found to be second-order with respect to syngas (CO/H2) pressure and independent of the butadiene concentration, indicating that steps involving hydrogen addition or reductive elimination are rate-determining. researchgate.netacs.org

A highly desirable transformation is the bis-hydroformylation of buta-1,3-diene to produce adipic aldehyde (hexanedial), a valuable precursor for polymers like nylon. researchgate.netresearchgate.net Achieving high selectivity for the linear dialdehyde (B1249045) is a significant challenge. rsc.org Research has shown that rhodium catalysts promoted by bidentate phosphine ligands with specific "natural bite angles" (102–113°), such as DIOP, are particularly effective for this transformation. researchgate.netresearchgate.net

One successful strategy is an "isomerizing hydroformylation." epa.gov In this process, the initially formed monoaldehyde intermediates, such as 3-pentenal, are isomerized in situ to 4-pentenal, which is the preferred isomer for the second hydroformylation step leading to the linear hexanedial. researchgate.net To prevent side reactions, the aldehyde intermediates can be protected in situ as acetals. researchgate.net Using this approach, adipic aldehyde diacetal has been obtained in good yields. researchgate.net

| Reaction Stage | Catalyst System | Key Products | Strategy/Features |

|---|---|---|---|

| Monohydroformylation | Rhodium with various phosphine/phosphite ligands | 3-Pentenal, 4-Pentenal | Formation of a stable η3-crotyl rhodium intermediate. |

| Bis-hydroformylation | Rhodium with bidentate phosphine ligands (e.g., DIOP) | Adipic aldehyde (Hexanedial) | Isomerizing hydroformylation; in situ protection of aldehyde intermediates as acetals. |

Copper-Catalyzed Acylboration of Dienylboronates

Acylboron compounds are valuable reagents in organic synthesis, known for their unique reactivity. acs.orgsemanticscholar.org A novel method for their synthesis involves the copper-catalyzed asymmetric acylboration of 1,3-butadienylboronate. nih.govnih.gov This reaction couples the dienylboronate with acyl fluorides, demonstrating high levels of regio-, diastereo-, and enantioselectivity. nih.govresearchgate.netresearchgate.net

The process yields (Z)-β,γ-unsaturated ketones that contain an α-tertiary stereocenter with excellent enantiopurity and high Z-selectivity. nih.govnih.gov The functional groups within these ketone products, including the boronate and the alkene, have orthogonal reactivity, allowing for a wide range of subsequent chemoselective transformations. nih.govresearchgate.net While direct synthesis of the corresponding E-isomers with high enantiomeric enrichment is challenging, they can be accessed via a palladium-catalyzed isomerization of the Z-isomers, providing a route to both geometric isomers with high optical purity. nih.gov

| Substrate 1 | Substrate 2 | Catalyst | Product Type | Key Selectivity Features |

|---|---|---|---|---|

| 1,3-Butadienylboronate | Acyl Fluorides | Copper-based system with chiral ligands | (Z)-β,γ-Unsaturated ketones with an α-tertiary stereocenter | High Z-selectivity, excellent enantioselectivity |

Heterogeneous Catalysis for Carbon-Containing Group Introduction

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, crucial for sustainable industrial processes. The application of solid-supported catalysts for the carbonylation of buta-1,3-diene is an area of active investigation, aiming to combine the high efficiency of homogeneous systems with the practical benefits of heterogeneous catalysis.

Solid-Supported Catalyst Systems for Carbonylation Processes

While homogeneous palladium catalysts have demonstrated high efficiency in the dicarbonylation of buta-1,3-diene to produce adipate diesters, research into solid-supported heterogeneous analogues is crucial for industrial viability. The immobilization of catalytically active metal complexes onto solid supports aims to prevent catalyst leaching and facilitate reuse.

Various materials have been explored as supports for palladium catalysts in a range of chemical transformations. These include carbon-based materials like activated carbon and carbon nanotubes (CNTs), as well as porous organic polymers and inorganic oxides such as silica. rsc.orgmdpi.comnih.govsemanticscholar.orgresearchgate.netuva.es For instance, palladium nanoparticles supported on multi-walled carbon nanotubes have shown excellent activity, stability, and recyclability in C-C cross-coupling reactions. rsc.org The choice of support can significantly influence the dispersion, stability, and catalytic performance of the metal nanoparticles. rsc.org

In the context of carbonylation, polymer-supported catalysts, such as those immobilized on porous organic polymers containing phosphine ligands, have been developed for cross-coupling reactions, demonstrating good recyclability and low metal leaching. mdpi.comuva.es While specific data on the application of these particular supported systems for buta-1,3-diene carbonylation is not extensively detailed in the reviewed literature, these studies provide a strong foundation for the design of future heterogeneous catalysts for this transformation. The primary challenge remains in translating the high selectivity and activity of homogeneous systems to a robust and reusable solid-supported catalyst for the direct carbonylation of buta-1,3-diene.

Electrocatalytic Approaches for Buta-1,3-diene Carboxylation

Electrocatalysis offers a promising and environmentally benign alternative for the carboxylation of buta-1,3-diene, utilizing carbon dioxide (CO2) as a C1 building block. This approach avoids the use of carbon monoxide and can often be performed under milder conditions than traditional carbonylation methods.

Electrochemical Double Carboxylation of Unsaturated C-C Bonds with Carbon Dioxide

The electrochemical double carboxylation of buta-1,3-diene allows for the direct synthesis of unsaturated dicarboxylic acids, which are valuable precursors for polymers and other fine chemicals. This process typically involves the reduction of the diene at a cathode in the presence of CO2.

The electrosynthesis is commonly carried out in an undivided cell using a sacrificial anode, such as magnesium (Mg) or aluminum (Al), and a cathode material like nickel (Ni) or stainless steel. The use of a sacrificial anode circumvents the need for a diaphragm and can lead to satisfactory product yields and current efficiencies. A supporting electrolyte, such as a tetraalkylammonium salt in an organic solvent like N,N-dimethylformamide (DMF), is also employed.

Different diene substrates have been successfully dicarboxylated using this method. For example, the electrochemical carboxylation of isoprene (B109036) in the presence of atmospheric CO2 has been shown to yield 3-methylhex-3-enedioic acid. Research has demonstrated that under controlled current conditions, various acyclic dienes can be converted to their corresponding dicarboxylic acids in moderate to excellent yields.

The table below summarizes the results of the electrochemical dicarboxylation of various dienes, showcasing the versatility of this method.

| Diene Substrate | Cathode | Anode | CO2 Pressure | Product | Yield |

| Buta-1,3-diene | Nickel | Aluminum | 3 MPa | 3-Hexenedioic acid | Good |

| Isoprene | Nickel | Aluminum | 3 MPa | 3-Methylhex-3-enedioic acid | Excellent |

| 2,3-Dimethylbuta-1,3-diene | Nickel | Aluminum | 3 MPa | 3,4-Dimethylhex-3-enedioic acid | Good |

| 1,4-Diphenylbuta-1,3-diene | Nickel | Aluminum | 3 MPa | 3,6-Diphenylhex-3-enedioic acid | Excellent |

| Cyclohexa-1,3-diene | Nickel | Aluminum | 3 MPa | Cyclohex-3-ene-1,2-dicarboxylic acid | Good |

This table is a representation of typical results and specific yields can vary based on precise reaction conditions.

Mechanistic Insights into Electrosynthesis of Dicarboxylic Acids from Dienes

The mechanism of the electrochemical double carboxylation of dienes is complex and can proceed through different pathways. Two primary mechanistic routes are generally considered.

Pathway A: This pathway involves the initial reduction of CO2 at the cathode to form a reactive CO2•− radical anion. This radical anion then attacks one of the double bonds of the diene, generating a carbon-centered radical intermediate. This intermediate undergoes another reductive carboxylation step to form a dicarboxylate anion, which upon hydrolysis yields the final dicarboxylic acid product.

Pathway B: Alternatively, the diene itself can be reduced at the cathode to form a radical anion. This reactive species then undergoes nucleophilic attack on a molecule of CO2 to form a carboxylated radical intermediate. A subsequent reduction and carboxylation step then leads to the formation of the dicarboxylate product.

It is believed that both pathways may be operative simultaneously, and the predominant mechanism can depend on the specific reaction conditions, including the electrode materials, solvent, and the reduction potentials of the diene and CO2. The regioselectivity of the carboxylation, which is typically a 1,4-addition across the diene system, is a key feature of this reaction, leading to the formation of linear unsaturated dicarboxylic acids.

Cycloaddition Chemistry of Buta 1,3 Diene for Carbon Carbon Bond Formation and Subsequent Derivatization

Diels-Alder Reactions with Carbonyl-Containing Dienophiles

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. ucalgary.catamu.edulibretexts.org The reaction proceeds in a single, concerted step through a cyclic transition state, which accounts for its high stereospecificity. tamu.edulibretexts.orglibretexts.org For the reaction to occur, the diene must adopt an s-cis conformation. ucalgary.catamu.edu While 1,3-butadiene (B125203) exists in equilibrium between the more stable s-trans and the reactive s-cis conformations, the energy barrier for interconversion is low, allowing the reaction to proceed. ucalgary.ca The reactivity of the Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. ucalgary.ca

Synthesis of Cyclohexenecarbonyl Chloride and Related Derivatives

The reaction of buta-1,3-diene with dienophiles containing carbonyl functionalities, such as acrolein or maleic anhydride, provides a direct route to cyclohexene derivatives with embedded carbonyl groups. utahtech.edu For instance, the reaction of 1,3-butadiene with maleic anhydride, a highly reactive dienophile, readily forms cis-4-cyclohexene-1,2-dicarboxylic anhydride. This adduct can then be hydrolyzed to the corresponding dicarboxylic acid or converted to other derivatives. Similarly, the reaction with acrolein yields 4-cyanocyclohexene. libretexts.org These reactions exemplify the utility of the Diels-Alder reaction in constructing functionalized cyclic systems. The resulting cyclohexenecarbonyl compounds are valuable intermediates that can be further transformed into a variety of other molecules.

Functionalization of Fullerenes (C60) via Diels-Alder Adducts Leading to Carboxylic Acids

The unique structure and electronic properties of buckminsterfullerene (B74262) (C60) have made it an attractive target for chemical modification. The Diels-Alder reaction provides a powerful method for the functionalization of C60, which can act as a dienophile. nih.gov The reaction of C60 with a suitable diene, often generated in situ, leads to the formation of a cyclohexene ring fused to the fullerene cage. rsc.org This approach has been utilized to introduce a wide range of functional groups onto the C60 surface. rsc.org For example, the Diels-Alder reaction of C60 with electron-deficient ferrocenes, which act as cyclopentadiene (B3395910) surrogates, yields single isomers of [2+4] cycloadducts. rsc.org These adducts can be further modified, for instance, through a Michael addition reaction, to introduce carboxylic acid functionalities or other desired groups, leading to more stable fullerene derivatives with tailored properties for applications in materials science and life sciences. rsc.orgrsc.org

Cycloaddition Reactions Directly Involving Carbon Dioxide

The utilization of carbon dioxide (CO2) as a renewable C1 building block in chemical synthesis is a significant area of research. While CO2 itself is not a highly reactive molecule, its cycloaddition with buta-1,3-diene can be achieved under specific catalytic conditions to produce valuable chemical intermediates. mdpi.com

Telomerization of Buta-1,3-diene with Carbon Dioxide to δ-Lactones

The palladium-catalyzed telomerization of buta-1,3-diene with carbon dioxide is an efficient method for the synthesis of δ-lactones, specifically 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one. researchgate.netresearchgate.net This reaction has been a subject of intensive research since the 1970s. researchgate.netresearchgate.net Significant progress has been made in developing highly efficient and selective catalyst systems. For example, a system comprising palladium acetate (B1210297) and tris(p-methoxyphenyl)phosphine has demonstrated high turnover numbers (TON) and selectivity for the desired δ-lactone. researchgate.net Another effective system utilizes palladium nanoparticles generated in situ from Pd(acac)2 in the presence of a stabilizer and a reductant, achieving high yields and selectivity under mild conditions. researchgate.net The resulting δ-lactone, 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), is a valuable intermediate for polymer synthesis. chemrxiv.orgrsc.org

Below is a table summarizing the performance of different catalytic systems for the telomerization of buta-1,3-diene and CO2.

| Catalyst System | Precatalyst | Ligand/Additive | Solvent | Temperature (°C) | TON | Selectivity (%) | Yield (%) |

| A | Palladium Acetate | Tris(p-methoxyphenyl)phosphine | Acetonitrile (B52724) | 70 | 4500 | 96 | - |

| B | Pd(acac)2 | PPh3 / TBAAc | - | - | 1271 | 96 | 86 |

| C | Pd(dba)2 | Tris-(o-methoxyphenyl)phosphine | - | - | 1500 | - | - |

TON: Turnover Number, TBAAc: Tetrabutylammonium acetate, PPh3: Triphenylphosphine

Exploration of CO2 Cycloaddition in Porous Liquid Systems

Porous liquids, which are materials that combine the properties of porous solids and liquids, have emerged as promising media for gas capture and catalysis. These systems can enhance the concentration of gaseous reactants, such as CO2, around catalytic sites, thereby improving reaction efficiency. Porous liquids have been investigated for catalyzing the cycloaddition of CO2. researchgate.net For instance, porous hypercrosslinked poly(ionic liquid)s (HPILs) with large surface areas have been shown to be effective metal-free heterogeneous catalysts for the cycloaddition of CO2 with epoxides. researchgate.net By incorporating catalytic moieties into the porous liquid framework, it is possible to create a synergistic system for CO2 conversion. The transformation of Type III porous liquids to Type II by tuning the surface rigidity of metal-organic polyhedra has been explored to better catalyze the cycloaddition of CO2. x-mol.com

Stepwise Cycloaddition Reactions and Stereochemical Aspects

While the Diels-Alder reaction is typically a concerted process, stepwise mechanisms can also occur, particularly in reactions involving highly polarized reactants or when the formation of a stable intermediate is possible. mdpi.com The stereochemical outcome of a cycloaddition reaction is a direct consequence of its mechanism. A concerted [4+2] cycloaddition is stereospecific, meaning that the stereochemistry of the reactants is preserved in the product. ucalgary.ca For example, the reaction of a cis-dienophile with a diene will result in a product with cis stereochemistry in the corresponding part of the newly formed ring.

The stereoselective synthesis of 1,3-dienes is crucial as their stereochemistry influences the outcome of subsequent reactions. nih.gov In the context of the Diels-Alder reaction, the diene must be in the s-cis conformation for the reaction to proceed. tamu.edu For cyclic dienes like cyclopentadiene, which are locked in the s-cis conformation, the reaction is often highly favorable. tamu.edu The stereochemistry of the product is also governed by the "endo rule," which states that the dienophile's substituents with π-systems tend to orient themselves under the diene in the transition state, leading to the formation of the endo isomer as the major product under kinetic control. libretexts.org However, the exo isomer is often thermodynamically more stable, and under reversible conditions, it may become the predominant product. libretexts.org Theoretical studies have been employed to investigate the energy barriers of both concerted and stepwise pathways, providing insights into the preferred reaction mechanism. researchgate.net

Mechanistic Elucidation of Buta 1,3 Diene Transformations Involving Carbon Sources

Investigation of Organometallic Intermediates in Catalytic Cycles

Catalytic transformations of buta-1,3-diene with carbon dioxide are predominantly facilitated by transition-metal complexes, with palladium and nickel being the most extensively studied. The catalytic cycles for these reactions invariably involve the formation and subsequent reaction of key organometallic intermediates.

In palladium-catalyzed reactions, such as the telomerization of buta-1,3-diene with CO2, the mechanism is initiated by the coordination of two buta-1,3-diene molecules to a low-valent palladium center. rsc.org This is followed by an oxidative coupling to form a bis-π-allyl palladium intermediate. acs.org This intermediate is a critical juncture in the catalytic cycle. The insertion of carbon dioxide into one of the palladium-allyl bonds leads to the formation of a carboxylate intermediate. Subsequent intramolecular cyclization and reductive elimination release the product, typically a δ-lactone such as 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), and regenerate the active palladium(0) catalyst. rsc.orgmdpi.com Jolly and colleagues were among the first to investigate these η³-allylpalladium intermediates using NMR, providing foundational insights into the process. rsc.org

Nickel-catalyzed carboxylations also proceed through organometallic intermediates. For instance, in the dicarboxylation of 1,3-dienes, a low-valent nickel complex, often generated in situ by a reductant like manganese, reacts with the diene. researchgate.netkyoto-u.ac.jp This can lead to the formation of a nickelacycle intermediate. kyoto-u.ac.jp The subsequent sequential insertion of two CO2 molecules into the nickel-carbon bonds, followed by reductive elimination, yields dicarboxylic acid products. researchgate.net The stability and reactivity of these organonickel intermediates are paramount in determining the reaction's efficiency and selectivity.

In some cases, other metals like indium are used. Indium-mediated coupling reactions in aqueous media are proposed to proceed via an organoindium intermediate, which then reacts with carbonyl compounds. organic-chemistry.org

Table 1: Key Organometallic Intermediates in Buta-1,3-diene and CO2 Reactions

| Metal Catalyst | Key Intermediate Type | Reaction Type | Proposed Role |

|---|---|---|---|

| Palladium (Pd) | Bis-π-allyl palladium complex | Telomerization / Dimerization | Forms from oxidative coupling of two diene molecules. rsc.org |

| Palladium (Pd) | η³-allylpalladium complex | Telomerization / Carbonylation | Site for nucleophilic attack or CO2 insertion. rsc.org |

| Nickel (Ni) | Nickelacycle | Dicarboxylation / Cyclization | Forms from oxidative cyclization with the diene. kyoto-u.ac.jp |

| Indium (In) | Organoindium intermediate | Coupling with carbonyls | Reacts with aldehydes to form alcohol products. organic-chemistry.org |

Kinetic Studies and Reaction Rate Determination for Buta-1,3-diene Carbonylation

Kinetic studies are essential for quantifying reaction rates and understanding the factors that govern them. The carbonylation of buta-1,3-diene is a complex process, and its rate can be influenced by several variables, including catalyst concentration, substrate and CO pressure, temperature, and the nature of the solvent and ligands.

In chemoenzymatic pathways for buta-1,3-diene synthesis from syngas, the rate-determining step can be the addition of a hydroxide (B78521) ion to an acetylene (B1199291) molecule, a precursor in one studied synthesis route. mdpi.com While not a direct carbonylation of butadiene, this highlights how kinetic bottlenecks can occur at various stages in complex transformations.

The rate of CO2 incorporation can also be a limiting factor. The activation of the highly stable CO2 molecule is a significant kinetic barrier. nsf.gov Catalytic systems are designed to lower the activation energy for CO2 insertion into metal-carbon or metal-hydride bonds. The pressure of CO or CO2 is a critical parameter; higher pressures generally increase the concentration of the dissolved gas, leading to faster reaction rates, up to a saturation point where the rate may become independent of pressure and dependent on other factors, like the rate of a catalytic step.

Influence of Catalyst Structure and Ligand Design on Reactivity and Chemoselectivity

The choice of catalyst and, more specifically, the design of the ligands coordinated to the metal center are arguably the most critical factors in controlling the outcome of buta-1,3-diene transformations with carbon sources. Ligands can tune the steric and electronic properties of the metal catalyst, thereby influencing activity, selectivity, and stability. process-technology-online.com

In palladium-catalyzed dicarbonylation of buta-1,3-diene, bidentate phosphine (B1218219) ligands are crucial. The bite angle of the ligand, which is the P-Pd-P angle, has a significant impact. For instance, increasing the bite angle of diphosphine ligands in telomerization reactions can significantly improve catalyst conversion. rsc.org A breakthrough in the direct double alkoxycarbonylation of buta-1,3-diene to adipic acid esters was achieved using a palladium catalyst with a specially designed pyridyl-functionalized bisphosphine ligand (HeMaRaPhos). process-technology-online.com This ligand combines the high reactivity of one structural type with the excellent selectivity of another, achieving yields up to 95% and selectivity over 97% for the desired linear product. process-technology-online.com

For the nickel-catalyzed dicarboxylation of 1,3-dienes with CO2, a combination of a nickel source (e.g., NiBr2(TBA)2), a phenanthroline ligand, and manganese as a reductant provided good yields and excellent regioselectivity. researchgate.net The ligand is essential for stabilizing the active nickel species and directing the carboxylation to the desired positions.

Table 2: Effect of Ligand Structure on Palladium-Catalyzed Buta-1,3-diene Carbonylation

| Catalyst System | Ligand Type | Key Finding | Product |

|---|---|---|---|

| Pd(acac)2 / iPr3P | Monodentate Phosphine | Pioneering work, moderate yield (38%). mdpi.com | 2-ethylidene-6-hepten-5-olide (EVL) |

| Palladium / Diphosphines (dppb to dpph) | Bidentate Phosphine | Conversion improves with increased bite angle. rsc.org | Telomerization Products |

| Palladium / HeMaRaPhos | Pyridyl-functionalized Bisphosphine | High yield (95%) and selectivity (>97%). process-technology-online.com | Adipate (B1204190) Diesters |

| Palladium / dtbpx | Bidentate Phosphine | High selectivity for adipate diesters influenced by solvent. researchgate.net | Adipate Diesters |

Detailed Analysis of Solvent Effects on Reaction Pathways and Product Distribution

The solvent is not merely an inert medium but can play an active role in catalytic reactions by influencing catalyst solubility, stability, and reactivity, as well as by solvating intermediates and transition states.

In the palladium-catalyzed reaction of buta-1,3-diene with CO2, acetonitrile (B52724) is an effective solvent for producing lactones. mdpi.com The use of polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMA), and N,N-dimethylformamide (DMF) has been shown to increase the molecular weight of polymers derived from the lactone intermediate formed from CO2 and butadiene. nsf.gov This suggests that solvent polarity can influence polymerization pathways.

Surprising solvent effects have been reported in the palladium-catalyzed dicarbonylation of 1,3-butadiene (B125203). researchgate.net The choice of solvent can dramatically shift the selectivity of the reaction, favoring the desired linear adipate diester over other isomers and byproducts. Similarly, in the telomerization of isoprene (B109036), a close relative of butadiene, solvent selection is a key factor in controlling regioselectivity. acs.org In some systems, aqueous solvents or biphasic systems are employed. For instance, the reaction of buta-1,3-diene with water can be performed in an aqueous sulfolane (B150427) solution containing a phosphonium (B103445) salt, which aids in catalyst recovery and product separation. rsc.org

Radical-Based Reaction Mechanisms in Buta-1,3-diene Functionalization

While many transformations of buta-1,3-diene are based on organometallic, polar mechanisms, radical-based pathways offer alternative and powerful strategies for functionalization, particularly with carbon sources like CO2.

Visible-light photoredox catalysis has emerged as a potent method for generating radical species under mild conditions. One such process is the regioselective carbocarboxylation of 1,3-dienes with CO2 and organic halides. rsc.org In this mechanism, a photocatalyst absorbs visible light and reduces potassium formate (B1220265) to generate a carbon dioxide radical anion (CO2•−). This potent single-electron donor then reduces the organic halide to generate an aryl or alkyl radical. This radical adds to the buta-1,3-diene, creating an allylic radical intermediate, which is then trapped by CO2 to yield the β,γ-unsaturated carboxylic acid product after protonation. rsc.orgresearchgate.net

Another strategy involves the radical polymerization of the lactone intermediate (EVP) formed from CO2 and buta-1,3-diene. This free-radical polymerization allows for the synthesis of high-molecular-weight polymers, effectively incorporating CO2 into a polyolefin backbone. nsf.govresearchgate.net Additionally, radical thiol-ene reactions can be combined with transition metal catalysis. In one example, a thiyl radical adds to buta-1,3-diene to form an allylic radical, which is then intercepted by a titanium catalyst to proceed to further functionalization. dlut.edu.cn These radical-mediated transformations demonstrate versatile approaches to C-C bond formation involving buta-1,3-diene. dlut.edu.cn

Advanced Synthetic Strategies and Derivatization of Functionalized Buta 1,3 Diene Compounds

Stereoselective Construction of Substituted Dienes with Carboxylated Moieties

The stereocontrolled synthesis of substituted buta-1,3-dienes bearing carboxyl groups is a significant challenge that has been addressed through various innovative approaches. One notable strategy involves the pyrolysis of tricyclo[4.2.1.0²,⁵]nonene derivatives, which provides a stereoselective route to functionalized butadienes. ucla.edu This method is based on the thermal conrotatory electrocyclic isomerization of a trans-3,4-diacetoxy-l-methylcyclobutene intermediate. ucla.edu While this specific example yields diacetoxy-substituted dienes, the underlying principle of stereoselective electrocyclic ring-opening can be adapted for the synthesis of carboxylated analogues.

A powerful method for constructing chiral carboxylated cyclic systems from butadiene is the diastereoselective Diels-Alder reaction. For instance, optically active 3-cyclohexene-1-carboxylic acid has been synthesized through a TiCl₄-catalyzed diastereoselective Diels-Alder reaction between 1,3-butadiene (B125203) and an acrylate (B77674) bearing a chiral auxiliary derived from lactic acid. acs.org This approach allows for the creation of both (S)- and (R)-isomers from the readily available ethyl l-lactate. acs.org The chiral auxiliary effectively controls the facial selectivity of the cycloaddition, leading to a high degree of stereocontrol in the final carboxylated product.

Table 1: Key Features of Stereoselective Synthesis of Carboxylated Dienes

| Method | Key Features | Resulting Product | Reference |

| Pyrolysis of Tricyclic Precursors | Thermal conrotatory electrocyclic isomerization | Functionalized butadienes | ucla.edu |

| Diastereoselective Diels-Alder | TiCl₄-catalyzed reaction with a chiral auxiliary | Optically active 3-cyclohexene-1-carboxylic acid | acs.org |

Enantioselective Functionalization of 1,3-Butadiene Derivatives

The enantioselective functionalization of 1,3-butadiene is crucial for the synthesis of non-racemic, biologically active molecules and chiral materials. While direct enantioselective carboxylation remains a developing area, significant progress has been made in the enantioselective 1,2-difunctionalization of butadiene. A highly enantioselective three-component coupling of 1,3-butadiene with various alkyl halides and aldehydes has been achieved using a Cr/Co bimetallic catalysis system. nih.gov This method leads to the formation of chiral homoallylic alcohols with high anti-diastereo- and enantioselectivity. nih.gov Although this does not directly install a carboxyl group, the resulting alcohol can be a precursor to carboxylic acids through subsequent oxidation.

The synthesis of chiral carboxylic acids from unsaturated precursors is a well-established field, and these methodologies can be conceptually applied to butadiene derivatives. researchgate.netresearchgate.net For example, nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions have been used for the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids. researchgate.net Adapting such catalytic systems to the conjugated diene system of butadiene could open new avenues for the direct enantioselective synthesis of carboxylated butadiene derivatives.

Multi-Component Synthetic Approaches for Complex Architectures

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step, minimizing waste and saving resources. This strategy has been successfully applied to create intricate architectures based on the buta-1,3-diene framework.

Synthesis of Buta-1,3-diene Linked Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with potential applications in catalysis, gas storage, and electronics. A novel multi-component synthetic strategy has been developed to create a two-dimensional crystalline COF with a buta-1,3-diene linkage. nih.govacs.orgresearchgate.net This approach involves the condensation of acetonitrile (B52724) with an aromatic aldehyde and acetaldehyde (B116499) moieties. acs.org The resulting structure features an unprecedented cyano-substituted buta-1,3-diene linkage. acs.org

Unlike typical two-component COF syntheses, this method relies on two competitive and reversible reactions among the three components. acs.org The resulting buta-1,3-diene linked COF exhibits notable photoactivity, which is attributed to a low exciton (B1674681) binding energy that promotes charge separation. acs.orgresearchgate.net This property makes the material an efficient photocatalyst for various aerobic oxidation reactions under visible light. acs.org The robustness of this multi-component synthesis is demonstrated by its ability to yield a crystalline framework under different basic conditions (NaOH or KOH) and temperatures. acs.org

Table 2: Synthesis and Properties of a Buta-1,3-diene Linked COF

| Feature | Description | Reference |

| Synthetic Strategy | Multi-component reaction of acetonitrile, aromatic aldehyde, and acetaldehyde | acs.org |

| Linkage | Cyano-substituted buta-1,3-diene | acs.org |

| Key Property | Remarkable photoactivity with low exciton binding energy | acs.orgresearchgate.net |

| Application | Efficient photocatalyst for aerobic oxidation reactions | acs.org |

Synthesis of Functionalized Unsymmetrical Buta-1,3-diene-3-yne Derivatives

Unsymmetrical 1,3-butadiene-3-yne derivatives, also known as enynes, are versatile building blocks in organic synthesis. An efficient method for their synthesis involves the reaction of β-halo styrene (B11656) derivatives with phenyl acetylene (B1199291) derivatives in the presence of PdCl₂ and CuI catalysts. rsc.org This reaction tolerates a range of functional groups, including aldehydes, cyano groups, and esters, which are derivatives of carboxylic acids. rsc.org

While the direct carboxylation of these functionalized dienynes has not been extensively reported, related transformations suggest viable pathways. For instance, copper/photoredox dual catalysis has been employed for the decarboxylative 1,4-carbocyanation of 1,3-enynes to access tetra-substituted allenes. nih.govrsc.org This reaction utilizes N-hydroxyphthalimide (NHP) esters, derived from carboxylic acids, as radical precursors. nih.govrsc.org Furthermore, nickel-catalyzed double carboxylation of internal alkynes using carbon dioxide has been developed to produce maleic anhydrides. acs.org These methodologies for carboxylating unsaturated systems could potentially be adapted for the synthesis of buta-1,3-diene-3-yne derivatives bearing carboxylic acid moieties.

Routes to Specific Aliphatic Diesters and Polyfunctional Molecules

The direct carbonylation of 1,3-butadiene is a highly atom-economical route to valuable aliphatic diesters, particularly adipic acid derivatives, which are key monomers for the production of polyamides and polyesters. nih.govunimi.itprocess-technology-online.com Significant breakthroughs in this area have been achieved using palladium-based catalyst systems.

A highly selective and efficient double alkoxycarbonylation of 1,3-butadiene to adipic acid esters has been developed. process-technology-online.com This process utilizes a palladium catalyst with a specially designed pyridyl-functionalized bisphosphine ligand (HeMaRaPhos). nih.govrsc.org The reaction of 1,3-butadiene with carbon monoxide and an alcohol, such as butanol, can achieve up to 97% selectivity for the desired adipate (B1204190) diester with 100% atom economy. nih.govnih.gov This catalyst system has shown high turnover numbers, making it suitable for industrial-scale applications. nih.gov

The solvent has been found to play a crucial role in the efficiency of this palladium-catalyzed dicarbonylation. nih.govunimi.it Studies have shown that a variety of di- and triesters can be obtained in good to excellent yields from both 1,2- and 1,3-dienes under optimal conditions. nih.govunimi.it This methodology has been successfully scaled up, demonstrating its practical utility. nih.govunimi.it

Table 3: Palladium-Catalyzed Dicarbonylation of 1,3-Butadiene

| Catalyst System | Reactants | Product | Selectivity | Reference |

| Palladium with HeMaRaPhos ligand | 1,3-Butadiene, CO, Butanol | Adipate diester | 97% | nih.gov |

| Palladium with dtbpx ligand | 1,3-Butadiene, CO, Methanol (B129727) | Adipate diester | 97% | nih.govunimi.it |

Utilization of Bio-Derived Feedstocks in Buta-1,3-diene Synthesis for Sustainable Processes

The transition from fossil-based to renewable feedstocks is a cornerstone of sustainable chemical manufacturing. Significant research has focused on producing buta-1,3-diene from biomass, offering a greener alternative to conventional petroleum-based methods. mdpi.com

Several bio-based routes to butadiene have been explored, with ethanol (B145695) being a prominent starting material. ifpenergiesnouvelles.com The Lebedev and Ostromislensky processes are two historical methods for converting bio-ethanol into butadiene. nexanteca.comrsc.org Modern research has revisited and optimized these pathways, focusing on developing more efficient and selective catalysts. ifpenergiesnouvelles.comsolarimpulse.com For example, a unique catalyst has been developed that allows for the production of butadiene from ethanol with over 82% selectivity at lower temperatures. solarimpulse.com

Direct fermentation is another promising approach. A direct biological pathway to convert renewable sources into butadiene has been developed, avoiding intermediate chemical steps. bioenergy-news.combusiness-standard.com Researchers have successfully engineered Escherichia coli to produce 1,3-butadiene directly from glucose through an artificial metabolic pathway. riken.jp This was achieved by combining a muconic acid-producing pathway with a tailored ferulic acid decarboxylase mutant. riken.jp

Other bio-derived feedstocks include erythritol, which can be converted to 1,3-butadiene and has been shown to be a viable substitute for conventional butadiene in the production of synthetic rubbers. researchgate.netresearchgate.net These advancements in biotechnology and catalysis are paving the way for a more sustainable production of this essential industrial monomer.

Table 4: Bio-Derived Routes to Buta-1,3-diene

| Feedstock | Process | Key Features | Reference |

| Ethanol | Catalytic conversion (e.g., Lebedev, Ostromislensky) | Improved catalysts for higher selectivity and lower energy consumption | ifpenergiesnouvelles.comrsc.orgsolarimpulse.com |

| Glucose | Direct fermentation using engineered E. coli | Artificial metabolic pathway combining muconic acid production and a modified decarboxylase | riken.jp |

| Various Sugars | Direct fermentation | Development of new metabolic pathways | bioenergy-news.combusiness-standard.com |

| Erythritol | Catalytic conversion | Sustainable alternative for producing butadiene for synthetic rubbers | researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Techniques in Buta 1,3 Diene Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. epa.govechemi.com In the context of buta-1,3-diene chemistry, both ¹H and ¹³C NMR are routinely used to confirm the structure of reactants, intermediates, and products.

The ¹H NMR spectrum of buta-1,3-diene exhibits distinct signals for the terminal (=CH₂) and internal (=CH) protons. The chemical shifts (δ) and spin-spin coupling constants (J) are characteristic of the conjugated diene system.

The ¹³C NMR spectrum is simpler due to the absence of C-C spin-spin coupling in routine spectra and provides two distinct signals for the two types of sp² hybridized carbon atoms in the buta-1,3-diene molecule. oregonstate.educompoundchem.com

Interactive Data Table: Typical NMR Chemical Shifts for Buta-1,3-diene

| Nucleus | Position | Chemical Shift (δ) in ppm |

| ¹H | C1, C4 (terminal) | ~5.1-5.4 |

| ¹H | C2, C3 (internal) | ~6.2-6.5 |

| ¹³C | C1, C4 (terminal) | ~117.7 |

| ¹³C | C2, C3 (internal) | ~137.2 |

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

NMR spectroscopy is particularly powerful in determining the stereochemistry of products derived from buta-1,3-diene, especially in cycloaddition reactions like the Diels-Alder reaction. atc.io The diene must adopt an s-cis conformation to react, and the stereochemistry of the resulting cyclohexene (B86901) adduct is directly influenced by the stereochemistry of the dienophile and any substituents on the diene. masterorganicchemistry.com The coupling constants between protons on the newly formed six-membered ring, as well as Nuclear Overhauser Effect (NOE) experiments, can definitively establish the relative stereochemistry of the adducts, such as endo and exo isomers.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For buta-1,3-diene and its derivatives, IR spectroscopy is used to confirm the presence of the conjugated diene system and to identify the functional groups of reactants and products. nist.gov

The key vibrational modes for buta-1,3-diene include C-H stretching of the sp² carbons, C=C stretching of the conjugated double bonds, and various C-H bending vibrations. The C=C stretching in a conjugated system typically appears at a lower frequency compared to isolated double bonds due to resonance.

Interactive Data Table: Characteristic IR Absorption Bands for Buta-1,3-diene washington.edunist.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3100 - 3000 | Medium-Strong |

| C=C Stretch (conjugated) | 1640 - 1590 | Medium-Variable |

| =C-H Out-of-Plane Bend | 1000 - 900 | Strong |

IR spectroscopy is also a valuable tool for real-time reaction monitoring. mdpi.com For instance, in a reaction where buta-1,3-diene is consumed, the disappearance of its characteristic absorption bands (e.g., the C=C stretch at ~1596 cm⁻¹) can be tracked over time. washington.edu Similarly, the appearance of new bands corresponding to the product's functional groups (e.g., a C=O stretch if the diene reacts with a ketone) provides direct evidence of product formation. This is often achieved using in-situ probes, such as Attenuated Total Reflectance (ATR) FTIR, which can be immersed directly into the reaction mixture. mdpi.com

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. nist.gov

In the electron ionization (EI) mass spectrum of buta-1,3-diene, the molecular ion (M⁺˙) peak is observed at m/z = 54, corresponding to its molecular weight. nist.gov The molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. Common fragments for buta-1,3-diene arise from the loss of hydrogen atoms or cleavage of the carbon-carbon bonds.

Interactive Data Table: Major Fragments in the Mass Spectrum of Buta-1,3-diene nist.gov

| m/z | Proposed Fragment | Relative Intensity |

| 54 | [C₄H₆]⁺˙ (Molecular Ion) | High |

| 53 | [C₄H₅]⁺ | Moderate |

| 39 | [C₃H₃]⁺ (Cyclopropenyl cation) | High (Base Peak) |

| 27 | [C₂H₃]⁺ | Moderate |

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is highly effective for assessing product purity. epa.gov In the analysis of a reaction mixture involving buta-1,3-diene, GC separates the components before they enter the mass spectrometer. This allows for the identification of the desired product, unreacted starting materials, byproducts, and impurities. For example, a common impurity in commercially available buta-1,3-diene is its dimer, 4-vinylcyclohexene, which can be readily identified by its distinct retention time and mass spectrum. epa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conformational Studies and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. Buta-1,3-diene, with its conjugated π-system, exhibits a strong absorption in the UV region corresponding to a π → π* electronic transition. The wavelength of maximum absorbance (λmax) for buta-1,3-diene is approximately 217 nm. docbrown.info This is a significant shift to a longer wavelength compared to a non-conjugated diene or a simple alkene, a phenomenon known as a bathochromic shift, which is a hallmark of conjugation. docbrown.info

A key application of UV-Vis spectroscopy in buta-1,3-diene chemistry is the study of its conformational isomers, the s-trans and s-cis forms. masterorganicchemistry.com The s-trans conformer is thermodynamically more stable and therefore predominates at room temperature. masterorganicchemistry.com The higher-energy s-cis conformer has a slightly different λmax. By studying the UV-Vis spectrum at different temperatures, the equilibrium between these conformers can be investigated, and thermodynamic parameters for the conformational change can be determined. masterorganicchemistry.com The s-trans conformation has an inversion center, which imposes certain selection rules on electronic transitions, whereas the s-cis conformation does not, leading to differences in their respective UV-Vis spectra. stackexchange.com

Interactive Data Table: UV-Vis Absorption Maxima for Buta-1,3-diene and Related Structures docbrown.info

| Compound | Structure | λmax (nm) |

| Ethene | H₂C=CH₂ | 162 |

| Buta-1,3-diene | H₂C=CH-CH=CH₂ | 217 |

| Hexa-1,3,5-triene | H₂C=CH-CH=CH-CH=CH₂ | 258 |

UV-Vis spectroscopy can also be used for reaction monitoring, particularly for reactions involving changes in the conjugated system. For instance, during a polymerization or cycloaddition reaction of buta-1,3-diene, the conjugation is lost or altered. This results in a decrease in the intensity of the absorption at 217 nm, which can be quantitatively monitored to determine the reaction kinetics.

X-ray Crystallography for Definitive Structure Determination of Novel Adducts

While the previously mentioned spectroscopic techniques provide inferential data about molecular structure, X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for the definitive structural characterization of novel, stable adducts derived from buta-1,3-diene.

X-ray crystallography is particularly crucial for:

Stereochemically complex products: For Diels-Alder adducts with multiple new stereocenters, X-ray crystallography can confirm the relative and absolute stereochemistry, validating assignments made by NMR. nih.gov

Organometallic Complexes: Buta-1,3-diene forms complexes with various transition metals where it can bind in either an s-cis or, more rarely, an s-trans conformation. libretexts.orguwindsor.ca X-ray crystallography provides precise bond lengths and angles, revealing the nature of the metal-diene interaction. For example, in (butadiene)Fe(CO)₃, the diene is locked in an s-cis conformation. Crystallographic data for such complexes often show a lengthening of the terminal C=C bonds and a shortening of the central C-C bond of the diene ligand upon coordination, providing insight into the bonding model. libretexts.org

Novel Adducts: For newly synthesized compounds where other spectroscopic methods might yield ambiguous results, a single-crystal X-ray structure is considered definitive proof of the proposed structure.

Research findings from X-ray crystallography on buta-1,3-diene derivatives have provided fundamental insights into bonding and reactivity. For instance, the crystal structure of a ruthenium buta-1,3-diynyl complex has been determined, elucidating the linear geometry of the C≡C-C≡C unit and its coordination to the metal center. researchgate.net

Future Research Directions and Emerging Paradigms in Buta 1,3 Diene Functionalization

Development of Highly Efficient and Selective Catalytic Systems

A primary focus of future research is the design of catalysts that can convert buta-1,3-diene and carbon dioxide with exceptional efficiency and selectivity. Palladium-based catalysts have been central to this effort, particularly in the telomerization reaction that produces unsaturated δ-lactones, which are valuable monomers. rsc.orgresearchgate.net

Key research objectives include increasing catalyst turnover numbers (TON) and turnover frequencies (TOF) to make processes more economically viable for industrial-scale production. rsc.org For instance, the development of a promoter-free palladium catalytic system using a hydroxyl-functionalized phosphine (B1218219) ligand, (p-HOC6H4)PPh2, has achieved a high TON of up to 4540 and a TOF of 568 h⁻¹ for the synthesis of a divinyl δ-lactone monomer from buta-1,3-diene and CO2. researchgate.net Similarly, a system comprising Pd(OAc)2 and tris(p-methoxyphenyl)phosphine has demonstrated a TON of 4500 with 96% selectivity for the monomer 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP). rsc.org

Another significant breakthrough is the direct carbonylation of 1,3-butadiene (B125203) to produce adipate (B1204190) diesters, key precursors for polyamides. Researchers have designed a palladium catalyst with a specific pyridyl-substituted bidentate phosphine ligand, HeMaRaphos, which achieves remarkable selectivity (97%) and an exceptionally high turnover number of over 60,000 under industrially relevant conditions. nih.gov

Future work will likely focus on designing even more robust and recyclable catalysts, potentially through heterogenization on solid supports or the use of novel ligand architectures to further improve performance and reduce costs.

Comparison of Catalytic Systems for Buta-1,3-diene and CO₂ Functionalization

| Catalyst System | Reaction Type | Key Product | Selectivity (%) | Turnover Number (TON) | Source |

|---|---|---|---|---|---|

| Pd / (p-HOC₆H₄)PPh₂ | Telomerization | δ-lactone | 97 | 4540 | researchgate.net |

| Pd(OAc)₂ / Tris(p-methoxyphenyl)phosphine | Telomerization | EVP | 96 | 4500 | rsc.org |

| Pd / HeMaRaphos Ligand | Dicarbonylation | Adipate Diester | 97 | >60,000 | nih.gov |

Advancements in Atom-Economical and Green Chemistry Methodologies

The reaction between buta-1,3-diene and carbon dioxide is a prime example of green chemistry, aligning with principles such as atom economy and the use of renewable feedstocks. jocpr.comum-palembang.ac.id Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions that incorporate all atoms from the starting materials into the final product, such as addition reactions, are considered 100% atom-economical. jocpr.com

The palladium-catalyzed telomerization of two buta-1,3-diene molecules with one molecule of CO2 to form lactones is a highly atom-efficient process. rsc.orgresearchgate.net Similarly, the direct dicarbonylation of 1,3-butadiene to form adipic acid esters is a 100% atom-economical route. nih.gov This contrasts sharply with traditional methods for producing adipic acid, which involve oxidizing cyclohexanol and cyclohexanone with nitric acid, a process that releases nitrous oxide (N2O), a potent greenhouse gas. process-technology-online.com

Future research will continue to emphasize the development of sustainable methodologies. This includes:

Utilizing Bio-based Buta-1,3-diene: Significant efforts are underway to produce buta-1,3-diene from renewable resources like bio-ethanol, which would further enhance the green credentials of its subsequent functionalization. rsc.org